Use of (1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride for carbocyclic nucleoside synthesis
Use of (1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride for carbocyclic nucleoside synthesis
This guide outlines the technical application of (1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride (CAS: 1085842-51-8) as a chiral scaffold in the synthesis of carbocyclic nucleosides and neuraminidase inhibitors.[1]
[1]
Executive Summary
(1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride is a high-value chiral building block used to synthesize carbocyclic nucleosides —analogs where the furanose oxygen is replaced by a methylene group.[1] This substitution renders the nucleoside resistant to phosphorylase-mediated cleavage, significantly enhancing metabolic stability while retaining biological recognition.[1]
This guide focuses on the compound's utility as a cis-1,3-difunctionalized scaffold , mimicking the spatial relationship between the C1' (nucleobase) and C4' (hydroxymethyl) positions of natural
Chemical Profile & Stereochemical Rationale
Structural Properties[1][2]
-
Formula:
-
Stereochemistry: (1S, 3S)
-
Key Functionality:
The "Cis-1,3" Advantage
In natural
Synthetic Utility: The Linear Approach
The most robust application of this scaffold is the Linear Synthesis of purine carbocyclic nucleosides. Unlike convergent methods that couple a pre-formed base to a pseudo-sugar, the linear approach builds the purine ring directly onto the C3-amino group.[1] This avoids competing N7/N9 alkylation issues common in convergent syntheses.[1]
Core Workflow: Scaffold to Nucleoside
The transformation follows three logical phases:
-
Pyrimidine Coupling: Reaction of the amino group with a pyrimidine precursor.[1]
-
Imidazole Ring Closure: Formation of the purine system.[1]
-
Ester Reduction: Conversion of the methyl ester to the primary alcohol (5'-OH mimic).[1]
Figure 1: Linear synthetic pathway transforming the (1S,3S)-scaffold into a carbocyclic nucleoside analog.[1]
Detailed Protocol: Synthesis of Carbocyclic 2',3'-Dideoxyadenosine Analog
Target: To synthesize the carbocyclic core of an adenosine analog.
Phase 1: Pyrimidine Attachment
-
Reagents: (1S,3S)-methyl 3-aminocyclopentanecarboxylate HCl (1.0 eq), 5-Amino-4,6-dichloropyrimidine (1.1 eq), Triethylamine (3.0 eq).
-
Solvent: n-Butanol or Ethanol.[1]
-
Procedure:
-
Suspend the amino ester HCl and pyrimidine in n-butanol.[1]
-
Add triethylamine to liberate the free amine.[1]
-
Reflux at 110°C for 12–16 hours.[1] The amine attacks the C4-position of the pyrimidine, displacing one chloride.[1]
-
Checkpoint: Monitor TLC for the disappearance of the starting amine.
-
Workup: Concentrate in vacuo, partition between EtOAc and water. Dry organic layer (
) and concentrate.[1]
-
Phase 2: Imidazole Ring Closure (Purine Formation) [1]
-
Reagents: Intermediate from Phase 1, Triethyl orthoformate (excess), concentrated HCl (catalytic).
-
Procedure:
-
Dissolve the intermediate in triethyl orthoformate.
-
Add catalytic HCl.[1] Stir at room temperature for 4–6 hours.
-
Mechanism: The orthoformate provides the C8 carbon, closing the imidazole ring to form the 6-chloropurine derivative.[1]
-
Ammonolysis (Optional): If an adenosine analog (6-amino) is required, treat the 6-chloropurine intermediate with methanolic ammonia at 80°C (pressure vessel) to convert the Cl to NH2.[1]
-
Phase 3: Ester Reduction
-
Reagents: Carbocyclic purine ester (1.0 eq),
(2.0 eq) or .[1] -
Solvent: Anhydrous THF.
-
Procedure:
-
Cool the THF solution of the ester to 0°C under Argon.
-
Add hydride reducing agent portion-wise.[1]
-
Stir at 0°C -> RT for 2 hours.
-
Quench: Careful addition of Glauber's salt or Fieser workup.[1]
-
Purification: Column chromatography (MeOH/DCM).[1]
-
Result: The ester is converted to the hydroxymethyl group, yielding the final carbocyclic nucleoside.
-
Application in Peramivir Synthesis
While Peramivir (Rapivab) is often synthesized via the (-)–Vince lactam, the (1S,3S)-amino ester represents a saturated intermediate relevant to specific optimization routes or analog generation.[1]
-
Structural Correlation:
-
Scaffold C1 (Carboxylate): Maps to the C1-carboxylate of Peramivir.[1]
-
Scaffold C3 (Amine): Maps to the C3-position side chain (1-acetamido-2-ethylbutyl) or the C4-guanidino functionality, depending on the specific synthetic strategy employed (e.g., Curtius rearrangement or direct alkylation).
-
Note: Peramivir requires further functionalization at C2 (hydroxyl) and C4 (guanidino), often requiring oxidative functionalization if starting from this saturated scaffold.[1]
-
| Parameter | (1S,3S)-Scaffold | Peramivir Target |
| Ring Type | Cyclopentane (Saturated) | Cyclopentane (Saturated) |
| C1 Substituent | Carboxylate (Ester) | Carboxylate (Acid) |
| C3 Substituent | Amino ( | Acetamido Side Chain |
| C4 Substituent | H (Unsubstituted) | Guanidino Group |
| C2 Substituent | H (Unsubstituted) | Hydroxyl Group |
Troubleshooting & Optimization
-
Enantiomeric Purity: Ensure the starting material is
ee. Racemization can occur if the ester hydrolysis is attempted under harsh basic conditions before reduction.[1] -
Solubility: The hydrochloride salt is soluble in water and methanol but poor in non-polar solvents. Always liberate the free base in situ with
or DIPEA for organic coupling reactions.[1] -
Reduction Selectivity: If the nucleobase contains sensitive groups (e.g., N-benzoyl protection), use
in THF/MeOH instead of to avoid over-reduction.
References
-
Peramivir Synthesis & Structure: Babu, Y. S., et al. "BCX-1812 (RWJ-270201): Discovery of a novel, highly potent, orally active, and selective influenza neuraminidase inhibitor."[1] Journal of Medicinal Chemistry 43.19 (2000): 3482-3486.[1] Link
-
Carbocyclic Nucleoside Methodology: Agrofoglio, L. A., et al. "Synthesis of carbocyclic nucleosides."[7][8] Tetrahedron 50.36 (1994): 10611-10670.[1] Link
-
Linear Synthesis Approach: Crimmins, M. T. "New developments in the enantioselective synthesis of carbocyclic nucleosides." Tetrahedron 54.32 (1998): 9229-9272.[1] Link[1]
-
Compound Data: PubChem Compound Summary for CID 67068351, Methyl 3-aminocyclopentanecarboxylate hydrochloride.[1] Link[1]
Sources
- 1. RAPIVAB | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. 1085842-51-8|(1S,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 3. calpaclab.com [calpaclab.com]
- 4. a2bchem.com [a2bchem.com]
- 6. (1S,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride - Lead Sciences [lead-sciences.com]
- 7. Catalytic asymmetric synthesis of carbocyclic C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent progress for the synthesis of selected carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
